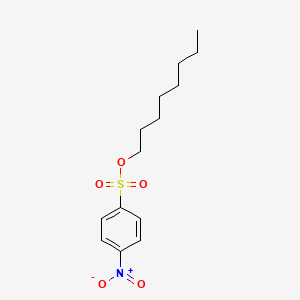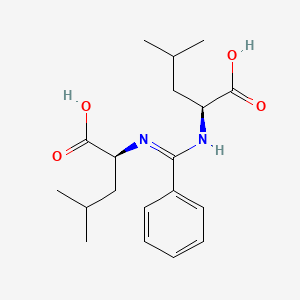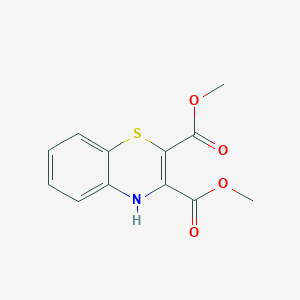
Octyl 4-nitrobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of 4-nitrobenzene followed by the introduction of the octyl group. The sulfonation reaction can be carried out using concentrated sulfuric acid, which introduces the sulfonate group onto the benzene ring. The subsequent alkylation with an octyl halide, such as octyl bromide, in the presence of a base like sodium hydroxide, results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro and sulfonate groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the octyl group, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Sulfonation: Concentrated sulfuric acid.
Alkylation: Octyl bromide and sodium hydroxide.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Octyl 4-aminobenzene-1-sulfonate.
Oxidation: Octyl 4-nitrobenzene-1-carboxylate.
Applications De Recherche Scientifique
Octyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Octyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonate group can enhance the compound’s solubility and interaction with biological molecules. The octyl group contributes to the compound’s hydrophobicity, affecting its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Octyl 4-nitrobenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Octyl benzene-1-sulfonate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Octyl 4-nitrobenzene-1-sulfonate is unique due to the presence of both a nitro group and a sulfonate group on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
71841-81-1 |
|---|---|
Formule moléculaire |
C14H21NO5S |
Poids moléculaire |
315.39 g/mol |
Nom IUPAC |
octyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H21NO5S/c1-2-3-4-5-6-7-12-20-21(18,19)14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 |
Clé InChI |
VYBRQQUWSYPLSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)




![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)


![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)

